# Hpk1-IN-7 Oral Administration in Mice: Technical Support Center

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Compound of Interest		
Compound Name:	Hpk1-IN-7	
Cat. No.:	B8193499	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral administration of **Hpk1-IN-7** in mice. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful in vivo experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of Hpk1-IN-7 in mice?

A1: The recommended vehicle for oral administration of **Hpk1-IN-7** is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This vehicle has been shown to achieve a clear solution for in vivo studies.[1][2]

Q2: What is the typical dosage of **Hpk1-IN-7** for oral administration in mice?

A2: In syngeneic tumor models, **Hpk1-IN-7** has been administered orally at doses of 20 mg/kg and 100 mg/kg.[1][2][3][4] A common regimen is 100 mg/kg administered twice daily for 28 days to enhance anti-PD1 efficacy.[1][2][3][4]

Q3: What is the oral bioavailability of **Hpk1-IN-7** in mice?

A3: The calculated oral bioavailability of **Hpk1-IN-7** in mice is approximately 100%.[1][2][3][4]

Q4: How should **Hpk1-IN-7** stock solutions be stored?



A4: Stock solutions of **Hpk1-IN-7** should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is recommended to store the solution in separate aliquots to avoid repeated freeze-thaw cycles.[4]

Q5: What is the mechanism of action of **Hpk1-IN-7**?

A5: **Hpk1-IN-7** is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3][4] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[5][6][7] By inhibiting HPK1, **Hpk1-IN-7** prevents the phosphorylation of SLP-76, an adaptor protein, which in turn enhances T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[6][7][8]

## **Quantitative Data Summary**

Table 1: Hpk1-IN-7 Pharmacokinetics in Mice

Parameter	Value	Dosage	Reference
Cmax	5.3 μΜ	20 mg/kg (oral)	[1][2][3]
AUC0-24h	19 μM·h	20 mg/kg (oral)	[1][2][3]
Oral Bioavailability	~100%	N/A	[1][2][3]
Plasma Clearance	43 mL/min/kg	1 mg/kg (intravenous)	[1][2][3]
Volume of Distribution	4.4 L/kg	1 mg/kg (intravenous)	[1][2][3]

Table 2: **Hpk1-IN-7** In Vitro Potency

Target	IC50
HPK1	2.6 nM[1][2][3][4]
IRAK4	59 nM[1][2][3][4]
GLK	140 nM[1][2][3][4]

## **Experimental Protocols**



# Protocol 1: Preparation of Hpk1-IN-7 Formulation for Oral Gavage

This protocol describes the preparation of a 1 mL working solution of **Hpk1-IN-7** at a concentration of 2.08 mg/mL.

#### Materials:

- Hpk1-IN-7 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Vortex mixer
- Pipettes

#### Procedure:

- Prepare a 20.8 mg/mL stock solution of Hpk1-IN-7 in DMSO.
  - Weigh the required amount of Hpk1-IN-7 powder.
  - Dissolve it in the appropriate volume of DMSO to achieve a final concentration of 20.8 mg/mL.
  - Ensure the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.[4]
- In a sterile microcentrifuge tube, add 400 μL of PEG300.



- Add 100 μL of the 20.8 mg/mL Hpk1-IN-7 DMSO stock solution to the PEG300.
- Vortex the mixture thoroughly until a clear and homogenous solution is obtained. It is crucial that the solution is clear before proceeding to the next step.[2]
- Add 50 μL of Tween-80 to the mixture.
- Vortex again until the solution is clear and homogenous.
- Add 450 μL of saline to the mixture to bring the total volume to 1 mL.
- Vortex the final solution one last time to ensure homogeneity. The final concentration of Hpk1-IN-7 will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
- Visually inspect the solution for any precipitation before administration.

## **Protocol 2: Oral Gavage Administration in Mice**

#### Materials:

- Prepared **Hpk1-IN-7** formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
- Syringes (e.g., 1 mL)
- Mouse scale
- 70% ethanol for disinfection

#### Procedure:

- Weigh the mouse to determine the correct volume of the formulation to administer.
  - Calculation Example: For a 20 g mouse receiving a 100 mg/kg dose of a 2.08 mg/mL formulation:
    - Total dose = 100 mg/kg \* 0.02 kg = 2 mg



- Volume to administer = 2 mg / 2.08 mg/mL  $\approx$  0.96 mL (or 960  $\mu$ L)
- Properly restrain the mouse to immobilize its head and body.
- Draw the calculated volume of the Hpk1-IN-7 formulation into the syringe fitted with a gavage needle.
- Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth.
- Advance the needle into the esophagus until the ball tip reaches the stomach. Do not force
  the needle if resistance is met.
- Slowly dispense the contents of the syringe.
- · Carefully withdraw the gavage needle.
- Monitor the mouse for any signs of distress after administration.

## **Troubleshooting Guides**

Issue 1: Precipitation or Cloudiness in the Formulation

## Troubleshooting & Optimization

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Potential Cause	Troubleshooting Step
Incomplete dissolution of Hpk1-IN-7 in DMSO.	Gently warm the DMSO stock solution to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution before adding it to the other vehicle components.[4]
Incorrect order of solvent addition.	Ensure the solvents are added in the specified order: DMSO stock into PEG300, then Tween-80, and finally Saline.[2] Mixing in a different order can cause the compound to precipitate.
Low temperature of the final solution.	After preparation, maintain the formulation at room temperature. If it has been stored cold, allow it to warm to room temperature and vortex before use.
Saturation limit exceeded.	While the formulation is reported to be clear at ≥ 2.08 mg/mL, higher concentrations may lead to precipitation.[1][2] If a higher concentration is needed, reformulation may be necessary.

Issue 2: Animal Distress During or After Oral Gavage

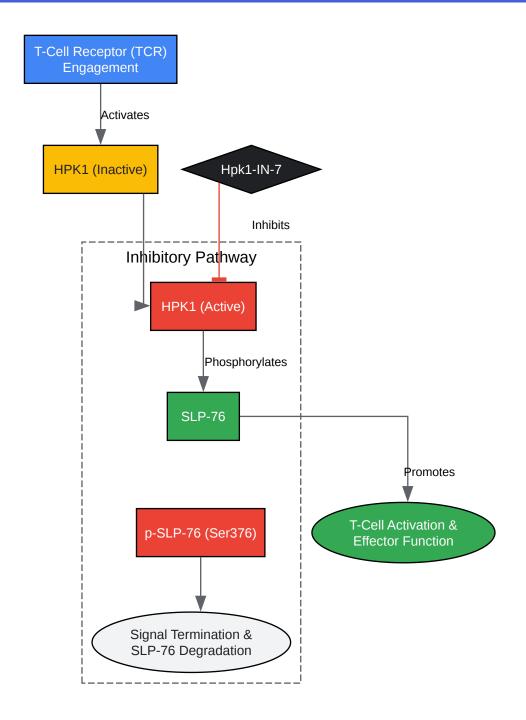
## Troubleshooting & Optimization

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Potential Cause	Troubleshooting Step
Improper gavage technique.	Ensure proper training in oral gavage techniques to avoid accidental administration into the trachea. The use of flexible gavage tubes can also minimize the risk of injury.
Formulation viscosity.	The PEG300-based vehicle can be viscous.  Administer the solution slowly to allow the animal to swallow and prevent regurgitation.
Potential vehicle-related toxicity.	While this vehicle is commonly used, individual mouse strains may show different sensitivities.  Monitor animals for signs of toxicity (e.g., weight loss, lethargy). If toxicity is suspected, consider using a lower concentration or an alternative vehicle.

## **Visualizations**

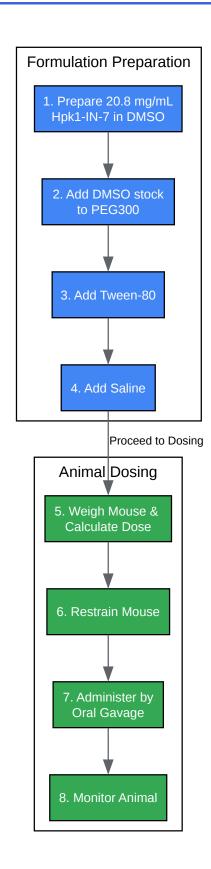




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Caption: HPK1 signaling pathway and the inhibitory action of Hpk1-IN-7.

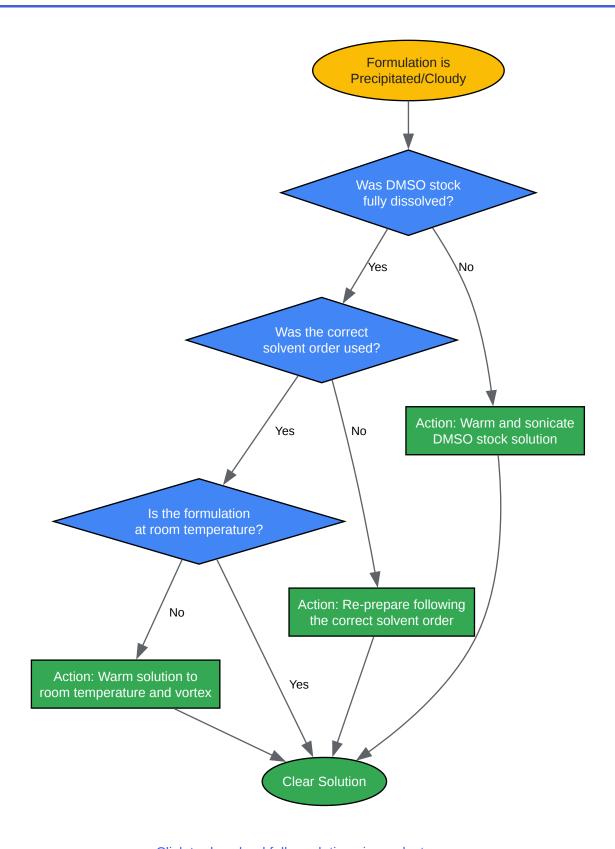




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Caption: Experimental workflow for **Hpk1-IN-7** oral administration in mice.





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Caption: Troubleshooting logic for formulation precipitation issues.



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